molecular formula C13H17N3O3 B2454654 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1421532-26-4

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2454654
CAS No.: 1421532-26-4
M. Wt: 263.297
InChI Key: WUACPUUMWNEEHE-UHFFFAOYSA-N
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Description

N1-(3-Cyclopropyl-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide (CAS 1421532-26-4) is a high-purity, research-grade oxalamide compound with a molecular formula of C13H17N3O3 and a molecular weight of 263.29 g/mol . This chemical is of significant interest in biomedical research as a modulator of the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor that plays a critical role in immune regulation, detoxification pathways, and cellular differentiation. Modulating this receptor, particularly with antagonists, presents a promising therapeutic strategy for various conditions . Consequently, this oxalamide derivative serves as a valuable research tool for investigating potential treatments in areas such as oncology (e.g., for solid tumors like pancreatic, prostate, breast, and colon cancer), autoimmune diseases, and other AhR-mediated physiological and pathological processes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-11(9-3-4-9)5-7-15-12(18)13(19)16-10-2-1-6-14-8-10/h1-2,6,8-9,11,17H,3-5,7H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUACPUUMWNEEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C(=O)NC2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide, with the CAS number 1421532-26-4, is a compound that has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3O3, with a molecular weight of 263.29 g/mol. The compound features a cyclopropyl group, a hydroxypropyl chain, and a pyridinyl moiety linked through an oxalamide structure. This unique configuration contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in various cellular processes, potentially leading to therapeutic effects. For instance, the oxalamide moiety may enhance binding affinity to target proteins, thereby modulating their activity.

Biological Activity and Research Findings

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
  • Anticancer Activity : Research has indicated that the compound may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of this compound, suggesting that it may help mitigate neurodegenerative processes through antioxidant mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed at evaluating the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner. The study suggested that the compound's mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC13H17N3O3Antimicrobial, Anticancer
N1-(3-chlorophenyl)-N2-(pyridin-3-yl)oxalamideC16H16ClN3O3Anticancer
N1-(3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamideC14H18N2O3Antimicrobial

Q & A

Q. What are the standard synthetic routes for preparing N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the cyclopropane-containing hydroxypropyl intermediate via alkylation or hydroxylation of a cyclopropane precursor.
  • Step 2 : Coupling of the hydroxypropyl intermediate with a pyridinyl oxalamide moiety using carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Critical parameters include solvent choice (e.g., DMF or THF), temperature control (0–25°C), and catalyst optimization (e.g., DMAP) .

Q. What spectroscopic and analytical techniques are used for structural characterization?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated C₁₄H₁₈N₃O₃: 276.13 g/mol).
  • Infrared Spectroscopy (IR) : Detection of amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
  • X-ray Crystallography : For unambiguous confirmation of 3D structure (if crystalline) .

Q. How is solubility and stability assessed for this compound in biological assays?

  • Solubility : Tested in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering (DLS) to detect aggregation.
  • Stability : Incubate at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when varying catalysts or solvents?

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps.
  • Computational Modeling : Use density functional theory (DFT) to compare activation energies of competing pathways (e.g., solvent-dependent nucleophilic attack) .
  • Design of Experiments (DoE) : Apply factorial designs to optimize solvent/catalyst combinations (e.g., DCM vs. THF with DMAP) .

Q. What strategies are effective for analyzing contradictory bioactivity data across cell lines?

  • Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target pathways (e.g., kinase inhibition vs. epigenetic modulation).
  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with strict control of passage number and culture conditions .
  • Metabolite Screening : LC-MS/MS to detect intracellular degradation products that may interfere with activity .

Q. How to design structure-activity relationship (SAR) studies to optimize biological activity?

  • Functional Group Modifications : Replace the cyclopropyl group with phenyl or fluorinated analogs to assess steric/electronic effects.
  • Assay Selection : Use SPR for binding affinity (e.g., target protein KD) and ELISA for functional inhibition (e.g., IC₅₀ against enzymes) .
  • Data Integration : Combine SAR results with molecular docking to prioritize derivatives for synthesis.

Key Methodological Notes

  • Contradiction Handling : When bioactivity data conflict, cross-validate using orthogonal assays (e.g., SPR + cellular thermal shift assay) .
  • Advanced Purification : For enantiomeric resolution, employ chiral HPLC with amylose-based columns .

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